

# Application Notes and Protocols for AST5902 Mesylate in Animal Studies

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## Compound of Interest

Compound Name: AST5902 mesylate

Cat. No.: B14762663

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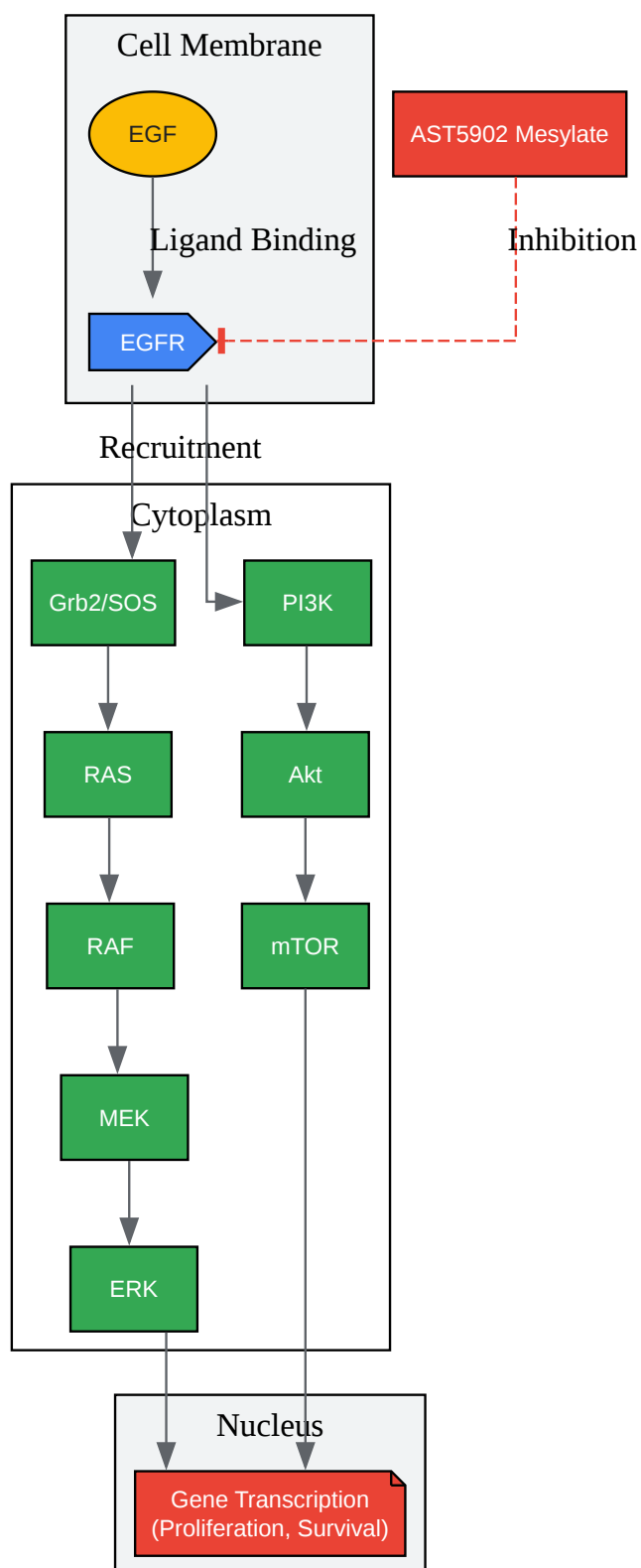
For Researchers, Scientists, and Drug Development Professionals

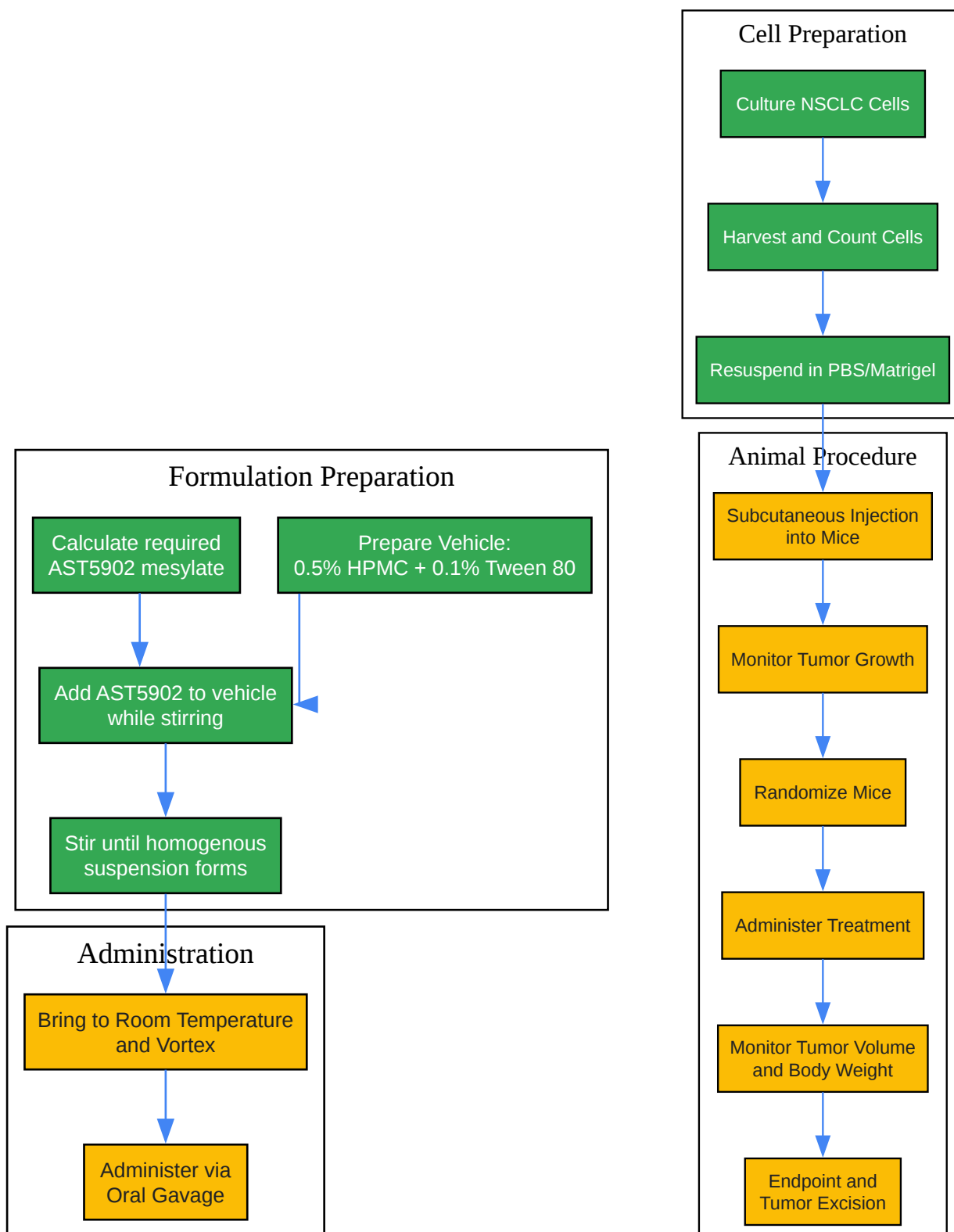
## Introduction

AST5902 is the primary active metabolite of aflutininib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Aflutininib is designed to selectively inhibit EGFR activating mutations and the T790M resistance mutation, which are commonly found in non-small cell lung cancer (NSCLC).[2][3] AST5902 shares a similar inhibitory profile to its parent compound and contributes significantly to the overall therapeutic effect.[4] These application notes provide detailed protocols for the use of **AST5902 mesylate** in preclinical animal models of NSCLC, focusing on xenograft studies.

## Mechanism of Action and Signaling Pathway

AST5902, as an active metabolite of the EGFR TKI aflutininib, exerts its anti-tumor effects by competitively binding to the ATP-binding site of the EGFR kinase domain. This binding blocks the autophosphorylation of EGFR upon ligand binding, thereby inhibiting the activation of downstream signaling cascades. The two primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, both of which are critical for cell proliferation, survival, and differentiation. By inhibiting these pathways, AST5902 can induce cell cycle arrest and apoptosis in EGFR-dependent tumor cells.





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## References

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